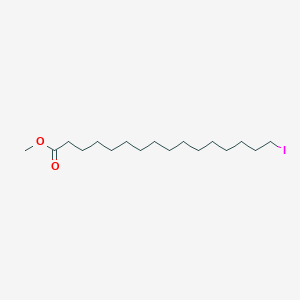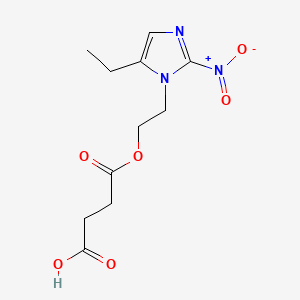
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a 4-chlorobenzylthio group attached to the purine ring, along with an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 9-isobutyl-9H-purine-2-amine.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-chlorobenzyl chloride with a thiol derivative of the purine compound under basic conditions, such as using sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorobenzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dechlorinated purine derivatives
Substitution: Various substituted purine derivatives depending on the nucleophile used
科学的研究の応用
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in purine metabolism, such as xanthine oxidase or adenosine deaminase.
Pathways Involved: By inhibiting these enzymes, the compound can modulate the levels of purine nucleotides and nucleosides, affecting cellular processes such as DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
6-Bromoquinazoline derivatives: These compounds share a similar purine-like structure and have been studied for their cytotoxic and anticancer activities.
Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
6-((4-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to the presence of the 4-chlorobenzylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific interactions with molecular targets.
特性
CAS番号 |
92961-96-1 |
|---|---|
分子式 |
C16H18ClN5S |
分子量 |
347.9 g/mol |
IUPAC名 |
6-[(4-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine |
InChI |
InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-3-5-12(17)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21) |
InChIキー |
ZKOICSACMUVLOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile](/img/structure/B12940091.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoate](/img/structure/B12940123.png)




![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)



